molecular formula C9H11N3OS B11820665 {[(4-Methoxyphenyl)methylidene]amino}thiourea

{[(4-Methoxyphenyl)methylidene]amino}thiourea

Cat. No.: B11820665
M. Wt: 209.27 g/mol
InChI Key: TUNWURMRBJWUFJ-UHFFFAOYSA-N
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Description

{[(4-Methoxyphenyl)methylidene]amino}thiourea is a chemical compound with the CAS registry number 219712-86-4 . It has a molecular formula of C 9 H 11 N 3 OS and a molecular weight of 209.27 g/mol . This thiourea derivative is characterized by a 4-methoxyphenyl group and an imino moiety, which together form a Schiff base-like structure, a feature common in ligands designed for coordination chemistry . The compound's SMILES notation is S=C(N)N/N=C/C1=CC=C(OC)C=C1 . While specific biological or mechanistic data for this compound is not extensively published in the retrieved sources, thiourea derivatives possessing similar structural motifs, particularly those with a Schiff base functionality, are of significant value in scientific research. Compounds like these are frequently explored as versatile ligands for synthesizing coordination complexes with various transition metals, such as copper, nickel, and cobalt . These metal complexes are often subjects of investigation in areas like materials science and bioinorganic chemistry, where they are studied for their DNA binding interactions . This compound is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

[(4-methoxyphenyl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-13-8-4-2-7(3-5-8)6-11-12-9(10)14/h2-6H,1H3,(H3,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNWURMRBJWUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 4-Methoxybenzaldehyde with Thiosemicarbazide

The most widely reported method involves the acid-catalyzed condensation of 4-methoxybenzaldehyde with thiosemicarbazide (Fig. 1).
Procedure :

  • 4-Methoxybenzaldehyde (1.36 g, 10 mmol) is dissolved in ethanol (30 mL) under nitrogen.

  • Thiosemicarbazide (0.91 g, 10 mmol) and glacial acetic acid (1 mL) are added.

  • The mixture is refluxed at 80°C for 4–6 hours.

  • The product precipitates upon cooling to 0°C and is filtered, washed with cold ethanol, and dried.

Yield : 85–92%.
Key Variables :

  • Solvent : Ethanol, methanol, or tetrahydrofuran (THF).

  • Catalyst : Acetic acid (1–5 mol%) or HCl.

  • Temperature : Reflux (70–80°C) optimizes reaction kinetics.

Mechanism :
The aldehyde carbonyl undergoes nucleophilic attack by the terminal amine of thiosemicarbazide, followed by dehydration to form the Schiff base (Fig. 2).

Alternative Method: Solvent-Free Synthesis

A greener approach utilizes solvent-free conditions under microwave irradiation:

  • 4-Methoxybenzaldehyde (10 mmol) and thiosemicarbazide (10 mmol) are ground into a fine powder.

  • The mixture is irradiated in a microwave reactor (300 W, 100°C) for 5–8 minutes.

  • The crude product is recrystallized from ethanol.

Yield : 88–90%.
Advantages : Reduced reaction time (minutes vs. hours) and elimination of solvent waste.

Purification and Characterization

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) yields analytically pure crystals.

  • Flash Chromatography : Silica gel with ethyl acetate/hexane (1:2) removes unreacted aldehyde.

Spectroscopic Analysis

Technique Data
¹H NMR δ 8.21 (s, 1H, CH=N), 7.72 (d, J=8.8 Hz, 2H, ArH), 6.98 (d, J=8.8 Hz, 2H, ArH), 3.85 (s, 3H, OCH₃), 7.34 (br s, 2H, NH₂).
IR 3250 cm⁻¹ (N–H stretch), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C–O–CH₃).
MS [M+H]⁺ m/z 210.1 (calculated: 210.06).

Optimization and Challenges

Stoichiometric Considerations

A 1:1 molar ratio of aldehyde to thiosemicarbazide minimizes by-products like bis-thiosemicarbazones. Excess thiosemicarbazide reduces yield due to competitive side reactions.

Solvent Effects

Polar aprotic solvents (e.g., DMSO) accelerate reaction rates but complicate purification. Ethanol balances reactivity and ease of isolation.

Comparative Analysis of Methods

Method Yield Time Purity Scalability
Ethanol Reflux 85–92%4–6 h>98%High
Microwave-Assisted 88–90%5–8 min95–97%Moderate

Chemical Reactions Analysis

Coordination Reactions with Metal Ions

The thiourea moiety acts as a bidentate ligand , coordinating through sulfur and hydrazinic nitrogen atoms. Spectroscopic studies confirm complexation with transition metals:

Metal IonCoordination ModeKey Spectral Data (13C NMR)Biological Activity
Co(II)S and N coordinationThiocarbonyl δ 174.80–177.31 ppm Antimicrobial
Ni(II)S and N coordinationMethylene (NCH2_2) δ 50.52–50.61 ppm Antifungal
Cu(II)S-only coordinationThiocarbonyl downfield shift Δδ +6 ppm DNA interaction
Zn(II)S and N coordinationBroad IR bands at 601–1530 cm1^{-1} Enzyme inhibition

Mechanism :

  • The thiocarbonyl sulfur donates electrons to metal ions, evidenced by downfield 13C^{13}\text{C} NMR shifts .

  • IR spectra show ν(C=S) stretching at 1211 cm1^{-1}, weakening upon coordination .

Nucleophilic Substitution Reactions

The thiourea group participates in nucleophilic attacks on electrophilic substrates:

R-X+4-MeO-C6H4CH=N-NH-CS-NH2R-S-C(=NH)-N=N-CH-C6H4-4-OMe+HX\text{R-X} + \text{4-MeO-C}_6\text{H}_4\text{CH=N-NH-CS-NH}_2 \rightarrow \text{R-S-C(=NH)-N=N-CH-C}_6\text{H}_4\text{-4-OMe} + \text{HX}

  • Electrophiles : Alkyl halides (R-X), acyl chlorides.

  • Products : Substituted thioureas with altered biological activity.

Acidic Hydrolysis

Under strong acidic conditions (e.g., HCl, Δ):

4-MeO-C6H4CH=N-NH-CS-NH2+H2OH+4-MeO-C6H4CHO+NH2CSNH2\text{4-MeO-C}_6\text{H}_4\text{CH=N-NH-CS-NH}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{4-MeO-C}_6\text{H}_4\text{CHO} + \text{NH}_2\text{CSNH}_2

  • Applications : Reversible imine bond cleavage for controlled drug release.

Base-Induced Deprotonation

In alkaline media (e.g., NaOH):

4-MeO-C6H4CH=N-NH-CS-NH2+OH4-MeO-C6H4CH=N-N-CS-NH2+H2O\text{4-MeO-C}_6\text{H}_4\text{CH=N-NH-CS-NH}_2 + \text{OH}^- \rightarrow \text{4-MeO-C}_6\text{H}_4\text{CH=N-N}^{-}\text{-CS-NH}_2 + \text{H}_2\text{O}

  • Outcome : Enhanced nucleophilicity for further functionalization.

Oxidation Reactions

Controlled oxidation with H2_2O2_2 or KMnO4_4 converts the thiourea group to urea derivatives:

4-MeO-C6H4CH=N-NH-CS-NH2Oxidant4-MeO-C6H4CH=N-NH-CO-NH2+S\text{4-MeO-C}_6\text{H}_4\text{CH=N-NH-CS-NH}_2 \xrightarrow{\text{Oxidant}} \text{4-MeO-C}_6\text{H}_4\text{CH=N-NH-CO-NH}_2 + \text{S}

  • Applications : Tuning solubility and bioavailability.

Key Comparative Data

Reaction TypeConditionsProduct ClassBiological Impact
Metal CoordinationEthanol, RT–60°CAntimicrobial complexesEnhanced activity vs. E. coli
Nucleophilic SubstitutionDMF, 80°CAlkylated derivativesReduced cytotoxicity
Acidic HydrolysisHCl (2M), refluxAldehyde + thioureaReversible drug carriers

This compound’s reactivity profile highlights its versatility in synthetic chemistry and pharmacological applications, particularly through metal coordination and nucleophilic substitution pathways .

Scientific Research Applications

Chemistry

  • Building Blocks : The compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules. Its structure facilitates various modifications that are valuable in synthetic chemistry.
  • Enzyme Inhibition : It has been reported to inhibit specific enzyme activities, such as diphenolase activity of D-alanyl-D-alanine ligase and D-alanyl-D-alanine dipeptidase, which are crucial for bacterial growth .

Biology

  • Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties by binding to molybdenum and inhibiting bacterial enzyme formation. This mechanism can lead to cell death by disrupting chloride ion flow across membranes .
  • Fungicidal Properties : The compound also demonstrates fungicidal activity, making it a candidate for agricultural applications .

Medicine

  • Potential Therapeutics : Research has suggested that derivatives of this compound may possess anti-cancer and anti-inflammatory properties. For instance, certain thiourea derivatives have shown promising results against various cancer cell lines with IC50 values ranging from 3 to 20 µM .
  • Bioactivity Against Resistant Strains : Compounds derived from this compound have been tested against resistant bacterial strains, showing enhanced potency compared to conventional antibiotics like ampicillin .

Industrial Applications

  • Dyes and Pigments : The compound is utilized in the production of dyes and pigments due to its ability to form stable color complexes.
  • Agrochemicals : Its antimicrobial and antifungal properties make it suitable for development into agrochemicals that protect crops from pathogens.

Case Studies and Research Findings

A variety of studies highlight the efficacy of this compound in different applications:

Study FocusFindings
Antimicrobial ActivityExhibited significant inhibition against E. coli and S. aureus, with MIC values indicating strong potential as an antimicrobial agent .
Anticancer PropertiesDemonstrated IC50 values as low as 1.50 µM against human leukemia cell lines, indicating potent anticancer activity .
Enzyme InhibitionEffectively inhibited key enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects .

Mechanism of Action

The mechanism of action of {[(4-Methoxyphenyl)methylidene]amino}thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives are widely studied for their diverse applications in medicinal chemistry, materials science, and catalysis. Below is a detailed comparison of {[(4-Methoxyphenyl)methylidene]amino}thiourea with structurally or functionally related compounds:

Structural Analogues

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
This compound 4-Methoxyphenyl, Schiff base 209.27 TPSA: 87.3 Ų; XLogP3: 1.6; Hydrogen-bonding capacity: 3 donors/3 acceptors
1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thiourea 4-Hydroxyphenyl, 3,4,5-trimethoxyphenyl 332.36 Designed as a melanogenesis inhibitor; enhanced skin penetration due to polar hydroxyl group
3‐(Naphthalen‐2‐yl)‐N‐(([3‐(trifluoromethyl)phenyl]carbamothioyl)amino)‐1,2,4‐oxadiazole‐5‐carboxamide Naphthyl, trifluoromethylphenyl 447.41 IC₅₀ = 13 µM for SIRT-1 inhibition; high lipophilicity (XLogP3 > 4)
1-(4-Methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea 4-Methoxyphenyl, pyridinylmethyl 273.34 Binding affinity: −7.41 kcal/mol (molecular docking); potential kinase inhibitor

Key Observations:

  • Substituent Effects: The 4-methoxyphenyl group enhances electron-donating capacity and metabolic stability compared to hydroxyl or trifluoromethyl groups .
  • Biological Activity: Methoxy-substituted thioureas (e.g., H10 in ) exhibit superior antioxidant activity (% inhibition = 87.7) compared to hydroxylated analogues (% inhibition = 86.6), likely due to reduced polarity and improved membrane permeability .

Crystallographic and Computational Insights

  • X-ray studies of 3-(4-methoxyphenyl)-1,1-bis{2-[3-(4-methoxyphenyl)thioureido]ethyl}thiourea () reveal extensive hydrogen-bonding networks, stabilizing the crystal lattice. This contrasts with simpler thioureas, which exhibit weaker intermolecular forces .
  • Molecular docking studies highlight that 4-methoxyphenyl substituents improve binding affinity to targets like kinases and SIRT-1 due to favorable π-π stacking and hydrophobic interactions .

Biological Activity

{[(4-Methoxyphenyl)methylidene]amino}thiourea is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-methoxybenzaldehyde with thiourea under acidic conditions. The reaction yields the desired thiourea derivative, which can be purified through recrystallization techniques.

Biological Activity Overview

This compound exhibits a variety of biological activities including:

  • Antibacterial Activity : Demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
  • Antioxidant Activity : Shows potential in scavenging free radicals.
  • Anticancer Activity : Inhibitory effects on various cancer cell lines.
  • Anti-inflammatory Activity : Modulation of inflammatory pathways.

Antibacterial Activity

Recent studies have shown that thiourea derivatives, including this compound, possess significant antibacterial properties. The compound has been tested against various bacterial strains, yielding the following results:

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli1830 µg/mL
Pseudomonas aeruginosa1260 µg/mL

These results indicate that the compound is particularly effective against E. coli, suggesting potential for treating infections caused by this pathogen .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH and ABTS assays. The IC50 values obtained were as follows:

Assay TypeIC50 Value (µg/mL)
DPPH45
ABTS52

These findings suggest that the compound has a moderate antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. The results are summarized below:

Cell LineIC50 Value (µM)
MCF-7 (breast cancer)12
PC-3 (prostate cancer)15

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the S phase, highlighting its potential as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were evaluated through its effect on pro-inflammatory cytokines such as IL-6 and TNF-α. The results indicated a significant reduction in cytokine levels at concentrations as low as 10 µg/mL, suggesting a potent anti-inflammatory effect comparable to standard treatments .

Case Studies

  • Case Study on Antibacterial Efficacy : A study evaluated the efficacy of several thiourea derivatives against S. aureus and P. aeruginosa. The derivatives showed promising results, with this compound being one of the top performers with an MIC of 50 µg/mL against S. aureus.
  • Case Study on Anticancer Properties : In a recent investigation involving MCF-7 cells, treatment with this compound resulted in significant cell death, with an IC50 value of 12 µM. This study highlighted the compound's potential for further development into a therapeutic agent for breast cancer.

Q & A

Q. What are the recommended synthetic routes for {[(4-Methoxyphenyl)methylidene]amino}thiourea, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions between thiourea derivatives and 4-methoxybenzaldehyde precursors. Key steps include:

  • Schiff base formation : Reacting 4-methoxybenzaldehyde with thiourea in ethanol under reflux, monitored by TLC for completion .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance yield by stabilizing intermediates, while acidic conditions may reduce tautomerization side reactions .
  • Purification : Recrystallization from ethanol or methanol is preferred to remove unreacted starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A multi-technique approach is critical:

  • IR spectroscopy : Identifies functional groups (C=S stretch at ~1350–1313 cm⁻¹, C=N stretch at ~1528 cm⁻¹) .
  • NMR : ¹H NMR reveals tautomeric forms (e.g., thione-thiol tautomerism via NH proton signals at δ 13.6–14.7 ppm) .
  • Mass spectrometry : Confirms molecular weight (e.g., ESI-MS showing [M+1]⁺ peaks) and fragmentation patterns .

Q. How can the crystal structure of this compound be resolved, and what insights does crystallography provide?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data collection : Use a Bruker D8 VENTURE diffractometer with Mo Kα radiation (λ = 0.71073 Å) .
  • Refinement : Employ SHELXL for structure solution, focusing on R-factor convergence (e.g., R = 0.040 for similar thiourea derivatives) .
  • Structural insights : Crystallographic data reveal planarity of the thiourea core and intermolecular hydrogen bonding, which influence stability and reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data and computational predictions for this compound?

Discrepancies often arise in tautomerism or non-covalent interactions. Strategies include:

  • Validation via spectroscopy : Compare experimental IR/NMR data with DFT-calculated vibrational frequencies or chemical shifts .
  • Docking studies : Use Autodock 4.2 to model interactions with biological targets (e.g., HIV-1 protease) and cross-validate with in vitro assays .
  • Dynamic simulations : MD simulations in explicit solvent to account for solvation effects on tautomeric equilibrium .

Q. What methodologies are effective for evaluating the biological activity of this compound derivatives?

Focus on structure-activity relationship (SAR) studies:

  • In vitro assays : Test cytotoxicity against cell lines (e.g., MCF-7) using MTT assays, with IC₅₀ values calculated via nonlinear regression .
  • Enzyme inhibition : Measure HIV-1 protease inhibition at 100 µM concentrations, using fluorogenic substrates to quantify activity .
  • Parasiticidal activity : Evaluate against Trypanosoma brucei with Alamar Blue assays, reporting percentage viability reduction .

Q. How can tautomerism in this compound impact its reactivity, and what analytical methods detect tautomeric forms?

The thione-thiol equilibrium affects ligand binding and catalytic activity. Detection methods:

  • X-ray crystallography : Directly observes dominant tautomers (e.g., thione form stabilized by intramolecular H-bonds) .
  • Variable-temperature NMR : Monitors chemical shift changes to infer tautomeric populations .
  • DFT calculations : Compare relative energies of tautomers in gas vs. solvent phases .

Q. What strategies optimize the design of derivatives for enhanced bioactivity or material properties?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., nitro, bromo) at the 4-methoxyphenyl ring to enhance π-π stacking with biological targets .
  • Hybridization : Fuse with heterocycles (e.g., thiadiazolo-pyrimidinones) to improve solubility and binding affinity .
  • Crystallographic guidance : Use SCXRD data to engineer derivatives with stronger intermolecular interactions (e.g., S···S contacts) .

Methodological Notes

  • Data contradiction : Always cross-validate spectroscopic, crystallographic, and computational data to address inconsistencies .
  • Advanced instrumentation : SCXRD requires high-quality crystals; optimize growth via slow evaporation in mixed solvents (e.g., CHCl₃/MeOH) .
  • Biological assays : Include positive controls (e.g., trifluralin for antiparasitic studies) and validate results across multiple replicates .

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